3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole and pyran rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole ring structure and have similar biological activities.
Spiro Compounds:
Uniqueness
Its specific structure allows for interactions with a wide range of molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C21H22N2O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-11-28-18(24)15-12(3)29-17(22)16(19(25)27-6-2)21(15)13-9-7-8-10-14(13)23(4)20(21)26/h5,7-10H,1,6,11,22H2,2-4H3 |
InChI Key |
PRCQICZXQRWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)C)C(=O)OCC=C)C)N |
Origin of Product |
United States |
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